6-Methylpyridine-2,4-diamine

Descripción general

Descripción

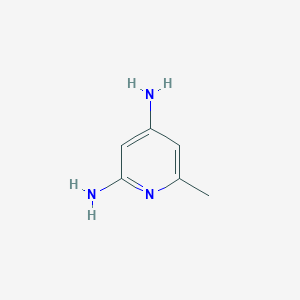

6-Methylpyridine-2,4-diamine is an organic compound belonging to the class of pyridine derivatives It features a pyridine ring substituted with a methyl group at the 6-position and amino groups at the 2- and 4-positions

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylpyridine-2,4-diamine typically involves the functionalization of pyridine derivatives. One common method is the nucleophilic substitution reaction where a suitable pyridine precursor undergoes substitution with amino groups. For instance, starting from 2,4-dichloro-6-methylpyridine, the chlorine atoms can be replaced by amino groups using ammonia or other amine sources under appropriate conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions, often catalyzed by transition metals to enhance yield and selectivity. The use of continuous flow reactors can also improve efficiency and scalability .

Análisis De Reacciones Químicas

Oxidation Reactions

The amine groups and pyridine ring in 6-methylpyridine-2,4-diamine are susceptible to oxidation under controlled conditions. Key transformations include:

N-Oxide Formation

Treatment with oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) leads to the formation of N-oxide derivatives . This reaction typically occurs under acidic or neutral conditions, with the pyridine nitrogen being preferentially oxidized over the amine groups.

Oxidative Coupling

In the presence of microbial catalysts (e.g., Rhodococcus sp. MAK1), enzymatic oxidation generates hydroxylated intermediates. For example, pyridine-2,6-diamine undergoes oxidative transformations that result in brown-colored products, suggesting polymerization or further functionalization .

Condensation and Cyclization Reactions

The primary amines participate in condensation reactions with carbonyl compounds, enabling the synthesis of fused heterocycles.

Knoevenagel Condensation

Reaction with aldehydes (e.g., triethyl orthoformate) forms Schiff base intermediates , which undergo intramolecular lactonization or cyclization to yield bicyclic pyridinones. For example, condensation with benzylamine produces 6-methyl-3-[(benzylamino)methylene]pyridine-2,4(1H,3H)-dione in 68% yield .

Formation of Tricyclic Derivatives

When reacted with dielectrophiles like trans-1,2-dibromocyclohexane, this compound acts as a dinucleophile, forming tricyclic morpholinopyrones .

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Triethyl orthoformate | Reflux, ethanol | Bicyclic pyridinones | 50–68% | |

| trans-1,2-Dibromocyclohexane | 80°C, DMF | Tricyclic morpholinopyrones | 45–60% |

Substitution Reactions

The amine groups undergo nucleophilic substitution with electrophilic reagents.

Alkylation and Acylation

Treatment with alkyl halides or acyl chlorides results in N-alkylated or N-acylated derivatives . For instance, reaction with methyl iodide in basic conditions produces N,N'-dimethyl-6-methylpyridine-2,4-diamine .

Radical-Mediated Functionalization

In the presence of iodine (I₂) and triethylamine (Et₃N), the compound participates in radical-based substitutions to yield 2-arylpyridines , though this pathway requires further mechanistic validation .

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Methyl iodide | NaOH, ethanol, 60°C | N,N'-Dimethyl derivative | |

| I₂/Et₃N | 80°C, DMF, inert atmosphere | 2-Aryl-substituted pyridines |

Biological and Catalytic Interactions

While not a direct chemical reaction, this compound exhibits interactions with biological systems:

-

Enzyme Inhibition : Potential inhibition of nitric oxide synthase (NOS) due to structural similarity to pyridine-based inhibitors.

-

Antimicrobial Activity : Demonstrated bacteriostatic effects against Gram-positive bacteria, likely through membrane disruption.

Stability and Side Reactions

The compound is stable under inert atmospheres but degrades in the presence of strong acids or bases. Side reactions include:

Aplicaciones Científicas De Investigación

6-Methylpyridine-2,4-diamine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and ligands for metal complexes.

Biology: The compound is used in the study of enzyme inhibitors and as a precursor for biologically active molecules.

Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals

Mecanismo De Acción

The mechanism of action of 6-Methylpyridine-2,4-diamine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparación Con Compuestos Similares

2,4-Diaminopyridine: Similar structure but lacks the methyl group at the 6-position.

6-Methylpyridine-3,5-diamine: Similar structure but with amino groups at different positions.

2,6-Diaminopyridine: Similar structure but with amino groups at the 2- and 6-positions.

Uniqueness: 6-Methylpyridine-2,4-diamine is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with other molecules. The presence of the methyl group at the 6-position can also affect its electronic properties and steric hindrance, making it distinct from other pyridine derivatives .

Actividad Biológica

6-Methylpyridine-2,4-diamine, also known as 6-methyl-2,4-pyridinediamine, is a compound that has attracted attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, synthesis methods, and relevant case studies that highlight its pharmacological significance.

This compound can be synthesized through a series of chemical reactions involving 6-methylpyridine. The synthesis typically includes:

- Bromination : 6-Methylpyridine is treated with bromine to introduce a bromine atom at the 2-position.

- Amination : The brominated intermediate is reacted with ammonia to replace the bromine atom with an amino group.

- Hydrobromide Formation : The resulting diamine is treated with hydrobromic acid to form the hydrobromide salt, enhancing its solubility.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. Specifically, derivatives of this compound have shown promise in inhibiting the growth of pathogens like E. coli and K. pneumoniae when formulated as metal complexes .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In one study, a series of 2,4-diamino-6-methylpyrimidines were screened for their efficacy against cancer cell lines. The results indicated that certain derivatives had a dose-dependent effect on cell proliferation, leading to cell cycle arrest in the G2/M phase . This suggests that this compound and its derivatives could serve as potential lead compounds in cancer therapy.

The biological activity of this compound is mediated through its interaction with specific molecular targets within cells. It may function as an enzyme inhibitor or activator, influencing various biochemical pathways. For instance, studies have shown that it can affect metabolic pathways associated with protozoan parasites like Trypanosoma cruzi, which is responsible for Chagas disease .

Case Studies

- Chagas Disease Treatment : A high-throughput screening campaign identified several 2,4-diamino-6-methylpyrimidines that did not act through conventional anti-targets but exhibited cytocidal effects against Trypanosoma cruzi. This highlights the potential of these compounds in developing new treatments for diseases caused by protozoan parasites .

- Anticonvulsant Activity : Another study evaluated a series of pyridine derivatives for anticonvulsant properties. Compounds similar to this compound demonstrated significant activity against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ), indicating their potential use in neurological disorders .

Comparative Analysis

| Property | This compound | Similar Compounds |

|---|---|---|

| Antimicrobial Activity | Effective against E. coli | Varied activity in related compounds |

| Anticancer Activity | Induces G2/M phase arrest | Other pyrimidines show similar effects |

| Anticonvulsant Activity | Significant in MES/PTZ models | Various derivatives exhibit activity |

Propiedades

IUPAC Name |

6-methylpyridine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-4-2-5(7)3-6(8)9-4/h2-3H,1H3,(H4,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INKPXAOFFJVLKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80630046 | |

| Record name | 6-Methylpyridine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89464-77-7 | |

| Record name | 6-Methylpyridine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.